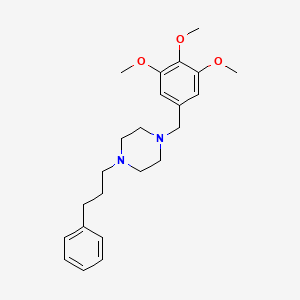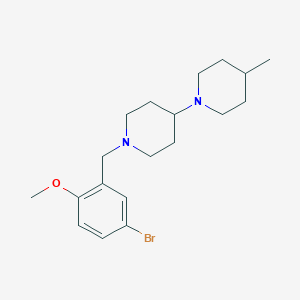
2-(4,5-Dicyano-2-nitroanilino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dicyano-2-nitroanilino)acetic acid is an organic compound characterized by the presence of cyano, nitro, and anilino groups attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dicyano-2-nitroanilino)acetic acid typically involves multi-step organic reactions One common method starts with the nitration of aniline derivatives to introduce the nitro groupThe final step involves the formation of the acetic acid moiety through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dicyano-2-nitroanilino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol as a nucleophile
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of 2-(4,5-Dicyano-2-aminoanilino)acetic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4,5-Dicyano-2-nitroanilino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-(4,5-Dicyano-2-nitroanilino)acetic acid involves its interaction with various molecular targets:
Molecular Targets: The nitro and cyano groups can interact with nucleophilic sites in biological molecules, leading to potential inhibition of enzymatic activities.
Pathways Involved: The compound may interfere with cellular redox processes and protein synthesis pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-Triazole: A compound with similar cyano groups but different core structure.
2,4,5-Trisubstituted Imidazoles: Compounds with similar substitution patterns but different heterocyclic core
Uniqueness
2-(4,5-Dicyano-2-nitroanilino)acetic acid is unique due to its combination of nitro, cyano, and anilino groups attached to an acetic acid moiety.
Properties
Molecular Formula |
C10H6N4O4 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-(4,5-dicyano-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C10H6N4O4/c11-3-6-1-8(13-5-10(15)16)9(14(17)18)2-7(6)4-12/h1-2,13H,5H2,(H,15,16) |
InChI Key |
XLCVBUSMYHEGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B14919992.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(naphthalen-1-yl)methanone](/img/structure/B14919998.png)
![methyl 4-{[({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B14920002.png)
![Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]-](/img/structure/B14920024.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14920027.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920032.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14920034.png)
![3-[2-(diethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14920046.png)
![3-(Furan-2-yl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14920054.png)
![Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920065.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B14920076.png)



